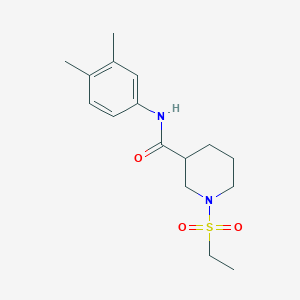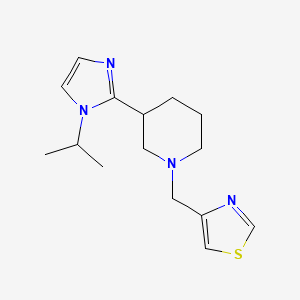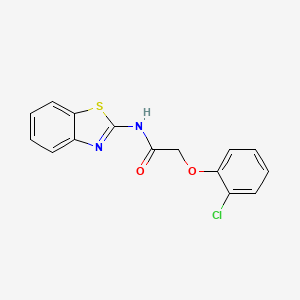![molecular formula C22H27FN4O B5587232 cyclobutyl-[(1R,5R)-6-[[1-(3-fluorophenyl)pyrazol-4-yl]methyl]-3,6-diazabicyclo[3.2.2]nonan-3-yl]methanone](/img/structure/B5587232.png)
cyclobutyl-[(1R,5R)-6-[[1-(3-fluorophenyl)pyrazol-4-yl]methyl]-3,6-diazabicyclo[3.2.2]nonan-3-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclobutyl-[(1R,5R)-6-[[1-(3-fluorophenyl)pyrazol-4-yl]methyl]-3,6-diazabicyclo[322]nonan-3-yl]methanone is a complex organic compound characterized by its unique bicyclic structure and the presence of a fluorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclobutyl-[(1R,5R)-6-[[1-(3-fluorophenyl)pyrazol-4-yl]methyl]-3,6-diazabicyclo[3.2.2]nonan-3-yl]methanone typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a series of cyclization reactions, often involving the use of cyclobutyl derivatives and diazabicyclo[3.2.2]nonane intermediates.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a coupling reaction, such as Suzuki-Miyaura coupling, using appropriate boron reagents and palladium catalysts.
Final Assembly: The final step involves the coupling of the pyrazolylmethyl group to the bicyclic core, followed by purification to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Cyclobutyl-[(1R,5R)-6-[[1-(3-fluorophenyl)pyrazol-4-yl]methyl]-3,6-diazabicyclo[3.2.2]nonan-3-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with altered functional groups.
Aplicaciones Científicas De Investigación
Cyclobutyl-[(1R,5R)-6-[[1-(3-fluorophenyl)pyrazol-4-yl]methyl]-3,6-diazabicyclo[3.2.2]nonan-3-yl]methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of cyclobutyl-[(1R,5R)-6-[[1-(3-fluorophenyl)pyrazol-4-yl]methyl]-3,6-diazabicyclo[3.2.2]nonan-3-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Cyclobutyl-[(1R)-2-(2,5-difluorobenzyl)-1-(hydroxymethyl)-7-methoxy-1,2,3,9-tetrahydro-1′H-spiro[β-carboline-4,4′-piperidin]-1′-yl]methanone
- Cyclobutyl-[(1R)-2-(2,5-difluorobenzyl)-1-(hydroxymethyl)-7-methoxy-1,2,3,9-tetrahydro-1′H-spiro[β-carboline-4,4′-piperidin]-1′-yl]methanone
Uniqueness
Cyclobutyl-[(1R,5R)-6-[[1-(3-fluorophenyl)pyrazol-4-yl]methyl]-3,6-diazabicyclo[3.2.2]nonan-3-yl]methanone is unique due to its specific structural features, such as the presence of a fluorophenyl group and a bicyclic core. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
cyclobutyl-[(1R,5R)-6-[[1-(3-fluorophenyl)pyrazol-4-yl]methyl]-3,6-diazabicyclo[3.2.2]nonan-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN4O/c23-19-5-2-6-20(9-19)27-14-17(10-24-27)13-25-11-16-7-8-21(25)15-26(12-16)22(28)18-3-1-4-18/h2,5-6,9-10,14,16,18,21H,1,3-4,7-8,11-13,15H2/t16-,21-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYPTJQYDVCQLS-IIBYNOLFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CC3CCC(C2)N(C3)CC4=CN(N=C4)C5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)C(=O)N2C[C@@H]3CC[C@H](C2)N(C3)CC4=CN(N=C4)C5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[(3R,4R)-4-ethyl-3,4-dihydroxypiperidine-1-carbonyl]-3-methyl-1,3-benzoxazol-2-one](/img/structure/B5587159.png)

![1-[2-(4-chlorophenyl)-2-oxoethyl]-3-ethylquinazoline-2,4(1H,3H)-dione](/img/structure/B5587170.png)
![2-fluoro-N-{[(2S,4S)-4-fluoro-1-(N-methyl-L-alanyl)-2-pyrrolidinyl]methyl}benzamide hydrochloride](/img/structure/B5587176.png)
![(3S)-1-(5-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-2-furoyl)-N,N-dimethylazepan-3-amine](/img/structure/B5587178.png)
![N-(2-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)PROPANAMIDE](/img/structure/B5587183.png)
![4-{4-[(3-chloro-4-methoxyphenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5587190.png)
![(4aS,7aR)-N,N-dimethyl-1-[(1-methylimidazol-2-yl)methyl]-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine-4-carboxamide](/img/structure/B5587196.png)

![2-{rel-(3R,4S)-3-[(cyclopentylcarbonyl)amino]-4-isopropyl-1-pyrrolidinyl}-N-methylnicotinamide hydrochloride](/img/structure/B5587205.png)
![ethyl (3,4-dioxo-2-phenyl-2,3,4,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-6-yl)acetate](/img/structure/B5587208.png)

![3-methoxy-N-[(E)-(2-methoxyphenyl)methylideneamino]benzamide](/img/structure/B5587225.png)
![N-[(2-chloro-3-pyridinyl)methyl]-N-methyl-2-(4-morpholinyl)-2-(3-pyridinyl)acetamide](/img/structure/B5587245.png)
